![molecular formula C13H8ClN B1250568 4-Chlorobenzo[f]isoquinoline CAS No. 32081-28-0](/img/structure/B1250568.png)

4-Chlorobenzo[f]isoquinoline

Overview

Description

4-Chlorobenzo[f]isoquinoline, also known as CBIQ, is a chemical compound with the molecular formula C13H8NCl and a molecular weight of 213.66 . It is an activator of the cystic fibrosis transmembrane conductance regulator (CFTR) and the intermediate-conductance calcium-sensitive K+ channel (KCNN4) . CBIQ is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients .

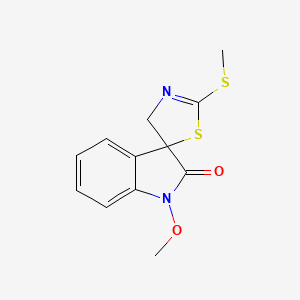

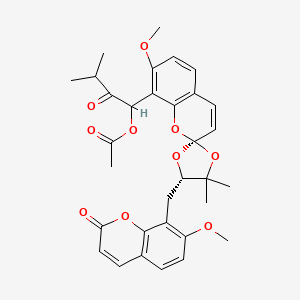

Molecular Structure Analysis

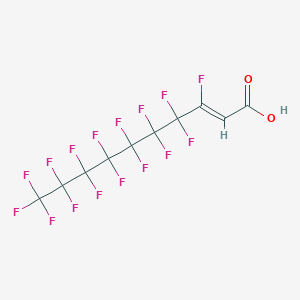

The molecular structure of 4-Chlorobenzo[f]isoquinoline consists of a benzene ring fused to a pyridine ring . The SMILES string representation of the molecule isClc1nccc2c1ccc3ccccc23 . Physical And Chemical Properties Analysis

4-Chlorobenzo[f]isoquinoline is a solid compound with an off-white color . It has a solubility of 15 mg/mL in DMSO .Scientific Research Applications

- CBIQ is a novel tool for ion channels, specifically the ΔF508 CFTR mutant form. ΔF508 CFTR is present in approximately 75% of cystic fibrosis patients. Unlike other benzoquinolines that act on normal CFTR, CBIQ selectively activates ΔF508 CFTR, making it a promising therapeutic target .

- CBIQ also activates the KCNN4 channel. KCNN4 hyperpolarizes airway epithelial cells, promoting anion flux. This property is beneficial in cystic fibrosis, where maintaining proper ion transport is crucial .

- Isoquinoline derivatives, including CBIQ, exhibit anticancer properties. Researchers are exploring their effects on cancer cell growth, apoptosis, and metastasis inhibition .

- Some isoquinolines have demonstrated neuroprotective effects. CBIQ’s structure suggests potential neuroactivity, making it an interesting candidate for further investigation .

- Isoquinoline-based compounds often possess anti-inflammatory properties. Researchers are studying CBIQ’s impact on inflammatory pathways and immune responses .

- Investigate CBIQ’s effects on other ion channels, such as voltage-gated sodium channels or calcium channels. These studies could reveal additional therapeutic applications .

Activation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Mutants:

Intermediate-Conductance Calcium-Sensitive K+ Channel (KCNN4) Activation:

Anticancer Potential:

Neuroprotective Effects:

Anti-Inflammatory Activity:

Ion Channel Modulation Beyond CFTR and KCNN4:

Mechanism of Action

Safety and Hazards

Future Directions

4-Chlorobenzo[f]isoquinoline is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients . This suggests potential future directions in the treatment of cystic fibrosis and other conditions involving these ion channels .

properties

IUPAC Name |

4-chlorobenzo[f]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQLTRRYZVBEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464737 | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzo[f]isoquinoline | |

CAS RN |

32081-28-0 | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: CBIQ has been shown to activate two key ion channels involved in epithelial chloride secretion:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CBIQ activates both wild-type CFTR and the most common mutation, ΔF508 CFTR. [, ] This activation leads to increased chloride ion transport across epithelial cell membranes. []

- Calcium-activated Potassium Channel KCNN4: CBIQ also activates KCNN4, which plays a synergistic role with CFTR in promoting chloride secretion. []

A: Studies have shown that CBIQ, within a certain concentration range, can protect human lung epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2). This protection is dose-dependent. [, ]

A: Interestingly, while CBIQ and Dobutamine each individually demonstrate a protective effect against oxidative damage in human lung epithelial cells, their combined use leads to a weakened protective effect compared to either compound alone. [] The mechanism behind this antagonistic interaction remains unclear.

A: Research indicates that CBIQ activates both CFTR chloride channels and KCNN4 potassium channels in Calu-3 cells, a human airway epithelial cell line. This activation further supports its potential role in promoting chloride secretion in the airways. []

A: CBIQ's structure, containing a benzo[f]isoquinoline scaffold, makes it a promising candidate for developing agents to treat Cystic Fibrosis. [] This is due to its ability to activate both wild-type and ΔF508 CFTR, potentially addressing the underlying cause of the disease. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)